

Cellular Uptake and Intracellular Concentration of BMS-986094: A Technical Guide

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Compound of Interest

Compound Name: BMS-986094

Cat. No.: B608112

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Abstract

BMS-986094 is a phosphoramidate prodrug of a 2'-C-methylguanosine nucleotide analog, INX-08189, which was developed as a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. Despite promising antiviral activity, its clinical development was terminated due to significant cardiotoxicity and nephrotoxicity observed in Phase II trials.[1][2] This toxicity was linked to the accumulation of its active triphosphate metabolite, INX-09114, in cardiac and renal tissues.[3] This technical guide provides a comprehensive overview of the cellular uptake, intracellular metabolism, and concentration of **BMS-986094** and its metabolites. It includes a compilation of available quantitative data, detailed experimental protocols for relevant assays, and visualizations of key pathways and workflows.

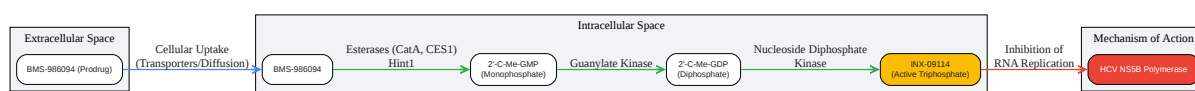
Cellular Uptake Mechanism

The precise cellular uptake mechanism of the prodrug **BMS-986094** has not been definitively elucidated in publicly available literature. However, as a nucleoside analog prodrug, its entry into cells is likely mediated by one or more nucleoside transporters.[4][5] The human equilibrative nucleoside transporters (hENTs) and human concentrative nucleoside transporters (hCNTs) are the primary carriers for natural nucleosides and many nucleoside analog drugs.[4] The lipophilic modifications in the prodrug structure may also facilitate passive diffusion across the cell membrane. Further investigation would be required to identify the specific transporters involved in **BMS-986094** uptake.

Intracellular Metabolism and Activation

Once inside the cell, **BMS-986094** undergoes a multi-step metabolic conversion to its pharmacologically active triphosphate form, INX-09114. This bioactivation pathway is crucial for its antiviral efficacy.^[1] The proposed metabolic cascade is as follows:

- **Ester Hydrolysis:** The initial step involves the hydrolysis of the carboxyl ester moiety, a reaction likely catalyzed by intracellular esterases such as cathepsin A (CatA) and carboxylesterase 1 (CES1).^[1]
- **Phosphoramidate Cleavage:** Subsequently, the phosphoramidate bond is cleaved. This step is thought to involve the histidine triad nucleotide-binding protein 1 (Hint1), releasing the monophosphate metabolite.^[1]
- **Phosphorylation:** The newly formed 2'-C-methylguanosine monophosphate is then sequentially phosphorylated by cellular kinases. Guanylate kinase likely catalyzes the conversion to the diphosphate, which is then converted to the active triphosphate metabolite, INX-09114, by nucleoside diphosphate kinase.^[1]

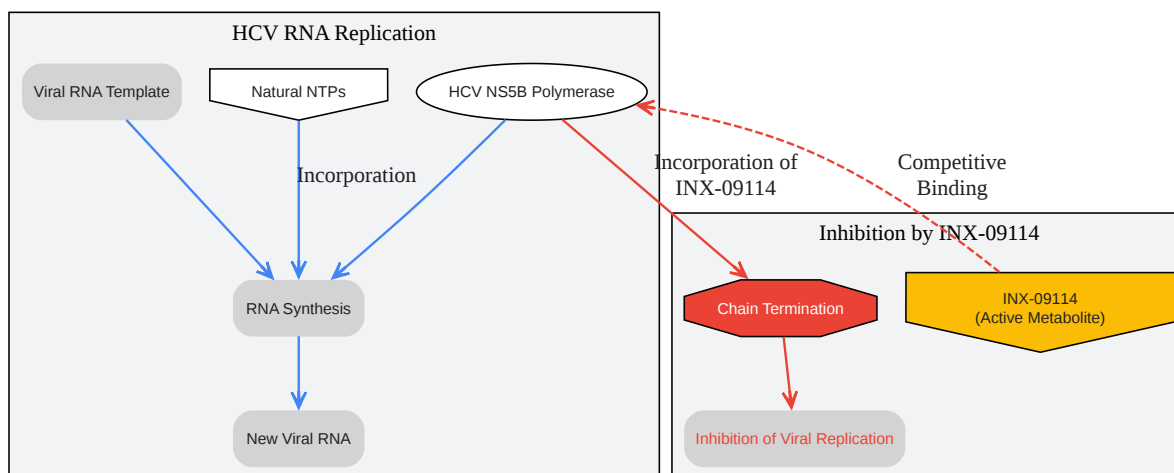


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Figure 1: Metabolic activation pathway of **BMS-986094**.

Mechanism of Action

The active triphosphate metabolite, INX-09114, acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase. By mimicking the natural guanosine triphosphate substrate, it becomes incorporated into the nascent viral RNA chain, leading to premature chain termination and the cessation of viral replication.^[6]



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Figure 2: Mechanism of HCV NS5B polymerase inhibition.

Quantitative Data on Intracellular Concentrations

The intracellular accumulation of **BMS-986094** and its metabolites has been studied in various in vitro and in vivo models. The data highlights a more efficient formation and accumulation of the active triphosphate metabolite, INX-09114, in human cardiomyocytes compared to hepatocytes.[3]

Table 1: In Vitro Metabolism of **BMS-986094** in Human Hepatocytes (HHs) and Human Cardiomyocytes (HCMs)[3]

Cell Type	Metabolite	Concentration (pmol/10 ⁶ cells) at 24h (10 μ M BMS-986094)
HHs	BMS-986094	~10
M2 (Nucleoside)	~25	
INX-09114 (Triphosphate)	~50	
HCMS	BMS-986094	~20
M2 (Nucleoside)	~15	
INX-09114 (Triphosphate)	~150	

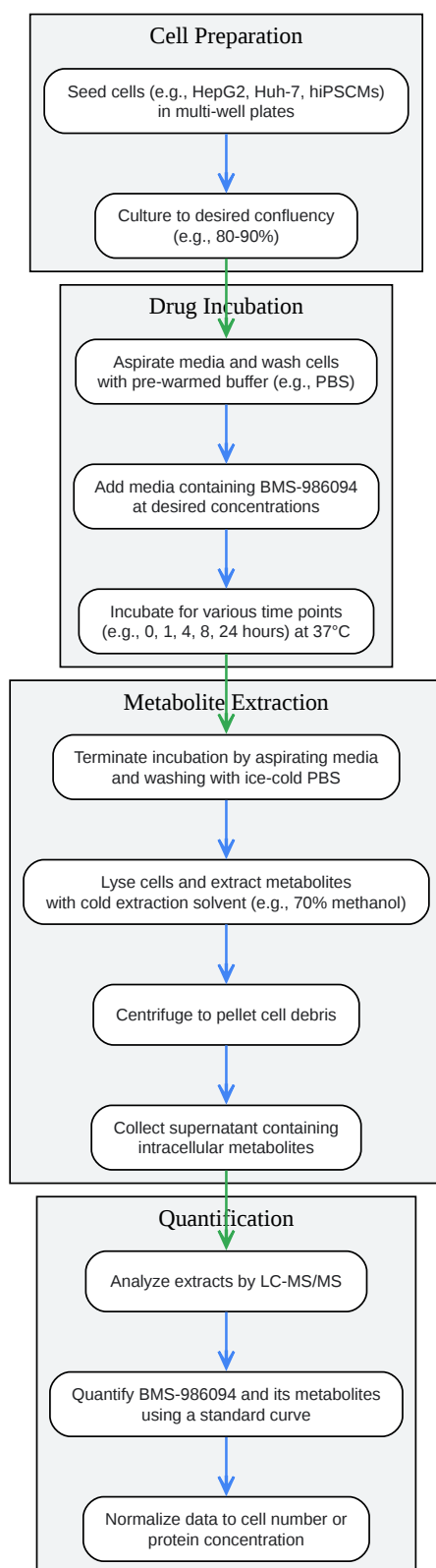
Table 2: Tissue Distribution of **BMS-986094** and Metabolites in Cynomolgus Monkeys (3 weeks of 15 or 30 mg/kg/day dosing)[3]

Tissue	Analyte	Concentration Range (ng/mL or ng/g)
Plasma	M2 (Nucleoside)	Major analyte (66-68% of AUC)
Heart	INX-09114 (Triphosphate)	2,610 - 4,280
BMS-986094	$\leq 4,400$ (in Diaphragm)	
M2 (Nucleoside)	$\leq 1,360$	
Kidney	INX-09114 (Triphosphate)	High concentrations, remained high ($\leq 1,870$) 3 weeks post-dose
M2 (Nucleoside)	$\leq 1,360$	

Experimental Protocols

In Vitro Cellular Uptake and Metabolism Assay

This protocol provides a general framework for assessing the intracellular uptake and metabolism of **BMS-986094** in cultured cells.



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Figure 3: Experimental workflow for in vitro cellular uptake and metabolism.

Methodology Details:

- Cell Culture:
 - Human hepatocytes (primary or cell lines like HepG2, Huh-7) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are cultured in appropriate media and conditions.[\[7\]](#)
 - Cells are seeded in 6- or 12-well plates and grown to a confluent monolayer.
- Drug Incubation:
 - On the day of the experiment, the culture medium is removed, and cells are washed with a pre-warmed buffer.
 - **BMS-986094**, dissolved in a suitable solvent (e.g., DMSO), is added to fresh culture medium at final concentrations typically ranging from 1 to 10 μM .[\[7\]](#)
 - Cells are incubated with the drug for a time course (e.g., 0, 2, 4, 8, 24 hours) at 37°C.
- Metabolite Extraction:
 - At each time point, the drug-containing medium is aspirated, and the cells are rapidly washed multiple times with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.
 - Intracellular metabolites are extracted by adding a cold extraction solution, such as 70% methanol, and incubating at -20°C.
 - The cell lysate is scraped and transferred to a microcentrifuge tube.
 - The samples are centrifuged at high speed (e.g., 16,000 x g) at 4°C to pellet cellular debris.
 - The resulting supernatant, containing the intracellular analytes, is collected for analysis.
- LC-MS/MS Analysis:

- The extracts are analyzed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8][9]
- Chromatographic separation is typically achieved using a C18 or a specialized column for polar molecules.
- Mass spectrometric detection is performed in multiple reaction monitoring (MRM) mode to specifically detect and quantify **BMS-986094** and its metabolites (monophosphate, diphosphate, and triphosphate forms).
- Absolute quantification is achieved by using a standard curve prepared with authentic standards of each analyte.
- The final concentrations are normalized to the number of cells or the total protein content in each well.

Conclusion

The cellular pharmacology of **BMS-986094** is characterized by its efficient intracellular conversion to the active triphosphate metabolite, INX-09114. While this metabolic activation is key to its antiviral activity against HCV, the high and persistent accumulation of INX-09114, particularly in cardiomyocytes and renal cells, is strongly correlated with the compound's observed toxicity.[3] The data underscores the critical importance of evaluating the intracellular pharmacokinetics of nucleotide prodrugs in relevant cell types during preclinical development to better predict potential tissue-specific toxicities. A thorough understanding of the transporters involved in the uptake of such compounds could further aid in the design of safer and more effective antiviral therapies.

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